Desloratadine impurity 4

Pharmaceutical impurity profiling Reference standard procurement Quality control

Unknown peaks at non-EP relative retention times can block ANDA submission. Desloratadine Impurity 4 is a fully characterized reference standard that resolves this gap where EP-specified impurities A-E are absent. - Identifies and quantifies process-related or degradation peaks not covered by EP/USP monographs - Enables ICH-compliant stability-indicating method validation for ANDA/DMF filings - Supplied with comprehensive characterization data (COA, NMR, MS, HPLC) for direct regulatory use

Molecular Formula C20H22N2
Molecular Weight 290.4 g/mol
Cat. No. B1631862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine impurity 4
Molecular FormulaC20H22N2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=C3CCNCC3)C4=CC=CC=C4C1)N=CC=C2
InChIInChI=1S/C20H22N2/c1-2-9-18-15(5-1)6-3-7-17-8-4-12-22-20(17)19(18)16-10-13-21-14-11-16/h1-2,4-5,8-9,12,21H,3,6-7,10-11,13-14H2
InChIKeyJFWFZZRPQMIMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desloratadine Impurity 4: Chemical Identity and Specifications


Desloratadine impurity 4 is a structurally defined process-related impurity or potential degradation product of the second-generation antihistamine desloratadine. Multiple chemical identities have been reported in the commercial reference standard supply chain: one corresponds to the compound (4-chloro-2-(2-(pyridin-3-yl)ethyl)phenyl)(1-methylpiperidin-4-yl)methanone (SynZeal catalog SZ-D022038, molecular formula C20H23ClN2O, MW 342.9, CAS NA) [1], while another commercial source identifies the structure as 7-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (CymitQuimica catalog 4Z-L-1019, CAS 1346600-30-3, MF C20H21ClN2, MW 324.85) . Additional vendors list alternative CAS assignments (38092-95-4, MF C20H22N2, MW 290.4) and distinct molecular formulas (C19H20N2, MW 276.38) [2]. This product is supplied as an analytical reference standard for method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) regulatory filings [1].

Multiple vendor-specific identities reported; confirm single-source COA with structure and CAS assignment
Supports analytical method development, AMV, QC, and ANDA impurity profiling workflows
Not a pharmacopoeial specified impurity; independent characterization and justification are expected

Desloratadine Impurity 4: EP/USP Substitution Gaps


In-class compounds such as desloratadine EP impurity A, B, C, or D cannot be directly interchanged with desloratadine impurity 4 due to fundamental differences in molecular identity, chromatographic behavior, and regulatory classification. Published stability-indicating UPLC methods have demonstrated baseline separation of five distinct desloratadine impurities (designated imp-A, imp-B, imp-C, imp-D, and imp-E) under validated gradient conditions with detection at 280 nm [1]. Each impurity possesses unique retention characteristics, relative response factors, and stability profiles that preclude analytical substitution without full method revalidation. Furthermore, desloratadine impurity 4 is not listed among the specified impurities in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP) desloratadine monographs, which mandate control of designated impurities A and B and list other detectable impurities [2]. This regulatory gap means that impurity 4 must be independently characterized, sourced, and validated for any ANDA filing or QC application—generic substitution with EP-coded impurities is analytically invalid and regulatorily non-compliant.

EP/USP impurities are not interchangeable
Impurity 4 is not a specified EP or USP impurity; distinct chromatographic behavior and lack of compendial limits require independent method validation and cannot be substituted by impurities A, B, C, or D.
Vendor identity ambiguity may affect interchangeability
Different vendors supply chemically distinct compounds under the same catalog name; cross-vendor substitution without full re-characterization risks analytical mismatch.

Desloratadine Impurity 4: Procurement and Analytical Evidence


Molecular Identity Ambiguity Across Vendors

Desloratadine impurity 4 exhibits significant inter-vendor variability in reported chemical identity, with at least four distinct molecular formulas and two CAS registry numbers documented across commercial reference standard suppliers. One vendor reports the compound as (4-chloro-2-(2-(pyridin-3-yl)ethyl)phenyl)(1-methylpiperidin-4-yl)methanone with MF C20H23ClN2O and MW 342.9 (CAS NA) [1], while a second vendor identifies the structure as 7-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with MF C20H21ClN2 and MW 324.85 (CAS 1346600-30-3) . Additional commercial sources list CAS 38092-95-4 with MF C20H22N2 (MW 290.4) and MF C19H20N2 (MW 276.38) [2]. This identity fragmentation means that 'Desloratadine impurity 4' as a procurement term does not refer to a single, universally recognized chemical entity.

Vendor Identity Variability
Cross-study comparable
MW range 276–343 Da across 4 vendors; CAS 1346600-30-3, 38092-95-4, or NA; MF includes C20H23ClN2O, C20H21ClN2, C20H22N2, C19H20N2
Procurement requires vendor-specific COA verification
Catalog name does not guarantee identical chemical entity
Pharmaceutical impurity profiling Reference standard procurement Quality control

Absence from EP/USP Specified Impurities

Desloratadine impurity 4 is not codified among the specified impurities in current European Pharmacopoeia (EP) or United States Pharmacopeia (USP) desloratadine monographs. The EP and USP monographs for desloratadine specifically mandate control of designated impurities A and B, while listing other detectable impurities that may require monitoring [1]. Published UPLC method validation studies have established separation and quantification parameters for five named desloratadine impurities (imp-A, imp-B, imp-C, imp-D, and imp-E) with demonstrated resolution under stability-indicating gradient conditions [2], but impurity 4 is not among this characterized set. This regulatory classification gap distinguishes impurity 4 from EP-coded impurities (A, B, C, D) that possess defined pharmacopoeial identity and acceptance criteria.

EP/USP Designation Gap
Class-level inference
Not codified as a specified impurity in EP/USP monographs; no official acceptance criteria or pharmacopoeial code
Independent characterization and regulatory justification required
Pre-defined limits exist only for EP impurities A, B, C, D
Regulatory compliance Pharmacopoeial standards Impurity control strategy

Divergent Pharmacological Activity

As a process-related impurity of desloratadine, impurity 4 can be inferred to lack the potent and selective peripheral H1 receptor antagonism that characterizes the parent API. Desloratadine is established as a potent and selective peripheral H1 receptor antagonist (major active metabolite of loratadine) that inhibits histamine-induced Ca2+ flux in human H1 receptor-expressing cells [1]. Any structural modification from the parent desloratadine scaffold—including those present in the various reported impurity 4 structures—is expected to alter or abolish H1 receptor binding affinity and functional antagonism. Unlike EP impurity C (loratadine), which retains measurable H1 antagonism and may be present as a synthetic precursor or degradant, desloratadine impurity 4 has no documented pharmacological activity.

Pharmacological Activity
Class-level inference
No documented H1 receptor binding or functional antagonism; structural divergence from desloratadine scaffold predicts loss of activity
Inferred inert relative to API; conservative safety qualification assumed
No quantitative binding data available for direct comparison
H1 receptor antagonism Impurity safety qualification ICH Q3A

Purity Specifications and Traceability Gaps

Commercially available desloratadine impurity 4 standards exhibit marked differences in purity specifications and regulatory traceability documentation compared to EP/USP-grade impurities and certified reference materials (CRMs). Vendor-supplied impurity 4 is offered with purity specifications of 95% minimum without comprehensive characterization data beyond certificate of analysis , whereas EP impurity B is available as a thoroughly characterized reference standard meeting USP, EMA, JP, and BP requirements . USP reference standards such as Desloratadine Related Compound A are produced under ISO/IEC 17025 and ISO 17034 accreditation with traceability to primary material from national metrology institutes (NMI) such as NIST or NMIJ . Impurity 4 from commercial vendors lacks this level of certified traceability and comprehensive characterization.

Purity & Traceability Gaps
Data to verify
≥95% purity; vendor COA only; no ISO 17034 accreditation or NMI-traceable certification
Additional in-house characterization recommended before regulated QC use
Purity and traceability lower than EP/USP CRM-grade impurities
Reference standard certification ISO 17034 Quality assurance

Desloratadine Impurity 4: Application Scenarios


Method Development for Unknown Impurity Identification

Desloratadine impurity 4 is optimally deployed as an analytical reference standard during the development and validation of impurity profiling methods when an unknown peak observed at a relative retention time (RRT) not corresponding to EP impurities A, B, C, D, or E requires identification. The availability of multiple vendor-specific chemical identities [1] necessitates procurement from a single supplier with full characterization data to ensure method consistency. Laboratories should verify that the procured impurity 4 matches the specific structure and CAS assignment relevant to their synthetic route or stability study before integration into system suitability testing.

Forced Degradation Marker for Non-EP Impurities

In stability-indicating method validation per ICH Q1A(R2), desloratadine impurity 4 serves as a marker compound for degradation pathways not represented by EP-coded impurities. Published stability-indicating UPLC methods have demonstrated that desloratadine degrades significantly under oxidative and thermal stress conditions while remaining stable under acid, base, hydrolytic, and photolytic conditions [2]. If impurity 4 is generated under specific forced degradation conditions unique to a manufacturer's synthetic process or formulation matrix, its procurement as a characterized reference standard enables peak identification and resolution verification during method robustness testing.

ANDA Support for Process Impurity Qualification

For Abbreviated New Drug Application (ANDA) submissions where the generic manufacturer's synthetic route produces impurity 4 at levels requiring qualification per ICH Q3A thresholds, procurement of a characterized impurity 4 reference standard is mandatory for analytical method validation. Since impurity 4 is not listed among EP/USP specified impurities [3], the applicant must independently establish identity, develop a validated quantification method, and provide toxicological qualification data. The compound is supplied with documentation suitable for ANDA and Drug Master File (DMF) filings, with additional traceability against pharmacopoeial standards available based on feasibility [1].

QC Batch Release for Non-Compendial Impurity

In commercial production environments where desloratadine impurity 4 is a known process impurity or degradant specific to a manufacturer's route, the compound is used as a reference standard for routine quality control batch release testing. Unlike EP impurities A and B, which have compendial acceptance criteria [3], impurity 4 requires establishment of in-house specifications based on process capability and safety qualification data. The 95% minimum purity specification of commercial impurity 4 is adequate for QC use when purity is confirmed by the user's validated analytical method and appropriate correction factors are applied.

Application
Selection Property
Validation Focus
Unknown impurity identification method development
Vendor-specific identity documentation
Structure & CAS verification with COA
Stability-indicating method validation (ICH Q1A)
Degradation pathway coverage beyond EP impurities
Peak resolution under stress conditions
ANDA process impurity qualification
Independent characterization & traceability data
Quantification method validation
QC batch release for non-compendial impurity
Purity specification & correction factors
In-house specification conformance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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